![molecular formula C18H18N2O2 B3001090 1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione CAS No. 1009770-02-8](/img/structure/B3001090.png)
1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione
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Overview
Description
“1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is a compound that belongs to the class of pyrrolidine-2,5-diones . Pyrrolidine-2,5-diones are valuable scaffolds in the treatment of various diseases, including epilepsy . The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1,3-disubstituted pyrrolidine-2,5-diones, such as “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione”, can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Chemical Synthesis
“1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione, which is widely used in chemical synthesis . It can be synthesized from L-malic acid and benzylamine via a melting reaction, without using any solvent .
Drug Discovery
Pyrrolidine-2,5-dione, the core structure of “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione”, is a versatile scaffold for the development of biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Antagonists of Chemokine Receptor CXCR4
Pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4 . This receptor is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Anti-Cancer Metastatic Potential
The in vivo anticancer metastatic potential of pyrrolidine-containing derivatives has been investigated . The results suggest that “1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione” and its derivatives could potentially be used in cancer treatment .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-3-(p-tolylamino)pyrrolidine-2,5-dione are currently unknown. This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives have been widely used in medicinal chemistry to develop compounds for the treatment of various diseases . .
Mode of Action
Generally, pyrrolidine derivatives interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions . The exact interaction of this compound with its potential targets needs further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolidine derivatives , it is likely that this compound could influence multiple pathways
Result of Action
As a derivative of pyrrolidine, it may share some of the biological activities associated with other pyrrolidine compounds . .
properties
IUPAC Name |
1-benzyl-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-16-11-17(21)20(18(16)22)12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBUJIZPZPVSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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